molecular formula C24H32N2O2 B11096084 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B11096084
M. Wt: 380.5 g/mol
InChI Key: TYZCKIKTVCSYMD-PCLIKHOPSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-[(E)-phenylmethylidene]propanehydrazide is a synthetic organic compound known for its antioxidant properties. It is widely used in various scientific research fields due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation products include quinones and other oxidized derivatives.

    Reduction: Reduction leads to the formation of the corresponding amine.

    Substitution: Substitution reactions yield various substituted hydrazides.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-[(E)-phenylmethylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential to protect cells from oxidative stress.

    Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in various diseases.

    Industry: Used as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative processes, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-[(E)-phenylmethylidene]propanehydrazide has enhanced antioxidant properties due to the presence of both the hydrazide and phenylmethylidene groups. This makes it more effective in scavenging free radicals and inhibiting oxidative processes.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide

InChI

InChI=1S/C24H32N2O2/c1-23(2,3)19-14-18(15-20(22(19)28)24(4,5)6)12-13-21(27)26-25-16-17-10-8-7-9-11-17/h7-11,14-16,28H,12-13H2,1-6H3,(H,26,27)/b25-16+

InChI Key

TYZCKIKTVCSYMD-PCLIKHOPSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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